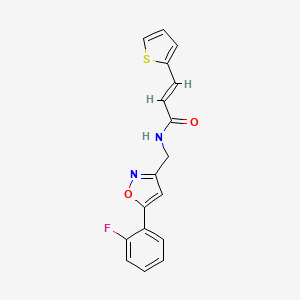
(E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H13FN2O2S and its molecular weight is 328.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step organic reaction process. The synthesis typically involves:
- Preparation of the Isoxazole Ring : This is achieved through reactions involving halogenated phenyl compounds and oximes.
- Formation of the Acrylamide Linkage : The isoxazole is then coupled with a thiophene derivative to form the acrylamide structure.
Reaction Conditions
Key parameters such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including H460, A549, HT-29, and SMMC-7721.
| Compound | Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|---|
| This compound | H460 | 208.58 | Moderate |
| This compound | A549 | 238.14 | Comparable to control |
| This compound | HT-29 | 274.60 | Lower than control |
| This compound | SMMC-7721 | 269.00 | Comparable to control |
These results indicate that the compound has moderate cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Studies indicate that it may inhibit certain anti-apoptotic proteins, enhancing apoptotic pathways in cancer cells .
Case Studies
- Study on Antiproliferative Activity : In a recent study published in Nature, compounds similar to this compound were found to exhibit varying degrees of antiproliferative activity against human breast cancer cell lines using the sulforhodamine B assay. The study highlighted that modifications to the chemical structure could enhance activity against specific cell lines .
- Interaction with DNA : Another study investigated the binding affinity of related compounds to calf thymus DNA (CT-DNA). The results showed significant binding characteristics, suggesting that these compounds could interfere with DNA replication in cancer cells, leading to increased cytotoxicity .
特性
IUPAC Name |
(E)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-15-6-2-1-5-14(15)16-10-12(20-22-16)11-19-17(21)8-7-13-4-3-9-23-13/h1-10H,11H2,(H,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYPOAMYZYUSQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














